N-Methyl-1-(6-nitroquinolin-2-yl)methanamine
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Overview
Description
N-Methyl-1-(6-nitroquinolin-2-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by a nitro group at the 6-position and a methylaminomethyl group at the 2-position, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(6-nitroquinolin-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group at the 6-position, followed by the introduction of the methylaminomethyl group at the 2-position through a Mannich reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and formaldehyde along with a secondary amine for the Mannich reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(6-nitroquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products:
Reduction: 2-(Methylaminomethyl)-6-aminoquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(6-nitroquinolin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(6-nitroquinolin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- 2-(Aminomethyl)-6-nitroquinoline
- 2-(Methylaminomethyl)-5-nitroquinoline
- 2-(Methylaminomethyl)-7-nitroquinoline
Comparison: N-Methyl-1-(6-nitroquinolin-2-yl)methanamine is unique due to the specific positioning of the nitro and methylaminomethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-methyl-1-(6-nitroquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3O2/c1-12-7-9-3-2-8-6-10(14(15)16)4-5-11(8)13-9/h2-6,12H,7H2,1H3 |
InChI Key |
RMUBVWYKEAVVEH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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